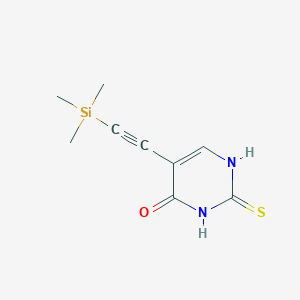![molecular formula C10H7F3N2O B11882262 1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone](/img/structure/B11882262.png)
1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The trifluoromethyl group attached to the imidazo[1,2-a]pyridine core enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone typically involves the condensation of 2-aminopyridines with α-halo ketones. One common method is the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another approach involves the use of trifluoroacetaldehyde methyl hemiacetal (TFAMH) under solvent-free and catalyst-free conditions . These methods offer good to excellent yields and are environmentally benign.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile . This method is advantageous due to its broad substrate scope and the use of readily available reagents.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial, antifungal, and antiviral agent.
Medicine: Investigated for its use in treating cancer, cardiovascular diseases, and Alzheimer’s disease.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone involves its interaction with specific molecular targets and pathways. For instance, it may act by blocking γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers . This interaction leads to its potential use as a sedative or anxiolytic agent.
Comparación Con Compuestos Similares
Similar Compounds
Zolpidem: Used to treat short-term insomnia and some brain function disorders.
Alpidem: An anxiolytic agent with fewer side effects compared to classical benzodiazepines.
Uniqueness
1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a more attractive candidate for drug development compared to other imidazo[1,2-a]pyridine derivatives.
Propiedades
Fórmula molecular |
C10H7F3N2O |
|---|---|
Peso molecular |
228.17 g/mol |
Nombre IUPAC |
1-[2-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone |
InChI |
InChI=1S/C10H7F3N2O/c1-6(16)8-9(10(11,12)13)14-7-4-2-3-5-15(7)8/h2-5H,1H3 |
Clave InChI |
SFPLOEAXOGKBPR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(N=C2N1C=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11882185.png)


![3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine](/img/structure/B11882212.png)
![Thieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B11882217.png)









